molecular formula C11H11F3O2 B1411486 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene CAS No. 1699769-07-7

1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene

Cat. No.: B1411486
CAS No.: 1699769-07-7
M. Wt: 232.2 g/mol
InChI Key: SGNNQVMKADCOFV-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular geometry of this compound is fundamentally based on the aromatic benzene core, which exhibits characteristic delocalized bonding patterns. The benzene ring maintains its planar hexagonal geometry with carbon-carbon bond lengths of approximately 1.39 Ångströms, which represents an intermediate value between typical single and double bond lengths. This bond length reflects the aromatic character of the benzene system, where the delocalized π-electron system creates equivalent carbon-carbon bonds throughout the ring structure.

The substitution pattern places the allyloxy and trifluoroethoxy groups in ortho positions relative to each other, creating a 1,2-disubstituted benzene derivative. The allyloxy substituent (–OCH₂CH=CH₂) introduces conformational flexibility through the propene chain, while the carbon-oxygen bond to the benzene ring maintains typical ether bond characteristics. The trifluoroethoxy group (–OCH₂CF₃) presents a more rigid structural element due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group.

The electronic effects of the two substituents create an asymmetric electron density distribution around the benzene ring. The trifluoroethoxy group acts as a strong electron-withdrawing substituent due to the highly electronegative fluorine atoms, which inductively withdraw electron density from the aromatic system. In contrast, the allyloxy group exhibits mild electron-donating properties through resonance, though this effect is moderated by the oxygen atom's electronegativity. This electronic asymmetry influences the reactivity patterns and molecular properties of the compound.

The molecular conformation is influenced by potential intramolecular interactions between the substituents. The ortho positioning of the two ether groups may lead to some steric hindrance, particularly between the bulky trifluoroethoxy group and the allyl chain. This steric interaction can influence the preferred conformations of the flexible allyl chain and may affect the overall molecular shape and reactivity patterns.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through multiple nuclei observations. Proton nuclear magnetic resonance would be expected to show characteristic patterns for each structural component. The allyloxy group should exhibit signals consistent with those observed for allyl phenyl ether, where the allyl protons appear as complex multiplets in the 4.0-6.5 parts per million region. The vinyl protons of the allyl group typically show characteristic coupling patterns, with the terminal methylene protons appearing as a doublet of doublets due to geminal and vicinal coupling.

The trifluoroethoxy group presents distinctive spectroscopic features due to the trifluoromethyl moiety. The methylene protons adjacent to the trifluoromethyl group experience significant deshielding and exhibit coupling to the fluorine nuclei, appearing as a quartet in the proton nuclear magnetic resonance spectrum. This coupling pattern is characteristic of trifluoroethoxy substituents and serves as a diagnostic feature for structural identification.

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of the trifluoromethyl group. The three equivalent fluorine atoms typically appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of these fluorine atoms is influenced by the aromatic ring and the ether linkage, appearing in a characteristic range for trifluoroethoxy aromatic compounds.

Carbon-13 nuclear magnetic resonance would reveal the aromatic carbon framework along with the aliphatic carbons of both ether substituents. The aromatic carbons show the expected multiplicity patterns, with those bearing the substituents appearing at characteristic chemical shifts influenced by the electron-donating or withdrawing nature of the attached groups. The trifluoromethyl carbon appears as a characteristic quartet due to the strong coupling with the three equivalent fluorine nuclei.

Spectroscopic Technique Key Diagnostic Features
Proton Nuclear Magnetic Resonance Allyl vinyl protons (5.0-6.5 ppm), trifluoroethoxy methylene quartet
Fluorine-19 Nuclear Magnetic Resonance Trifluoromethyl triplet
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons, trifluoromethyl quartet
Infrared Spectroscopy Carbon-fluorine stretches, aromatic carbon-carbon stretches
Mass Spectrometry Molecular ion peak, characteristic fragmentation patterns

Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The aromatic carbon-carbon stretching vibrations would appear in the 1600-1500 wavenumber region, while the strong carbon-fluorine stretching vibrations of the trifluoromethyl group would be observed in the 1000-1300 wavenumber range. The ether carbon-oxygen stretching vibrations would contribute to the spectral complexity in the 1000-1300 wavenumber region.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak would appear at mass-to-charge ratio 232, corresponding to the molecular formula C₁₁H₁₁F₃O₂. Characteristic fragmentation patterns would include loss of the trifluoroethyl group (mass 83) and the allyl group (mass 41), along with other typical aromatic ether fragmentation pathways.

X-ray Crystallographic Analysis (If Available)

While specific X-ray crystallographic data for this compound was not identified in the available literature, structural analysis can be inferred from related compounds and general crystallographic principles. The molecular packing in the solid state would be influenced by the presence of both the fluorinated and non-fluorinated substituents, which create different intermolecular interaction potentials.

The trifluoroethoxy group would likely participate in weak fluorine-hydrogen interactions with neighboring molecules, as fluorine atoms can act as weak hydrogen bond acceptors. These interactions, while individually weak, can contribute significantly to the overall crystal packing when multiple fluorine atoms are present in the structure. The electron-rich aromatic ring systems could engage in π-π stacking interactions, though the asymmetric substitution pattern would influence the efficiency of such interactions.

The flexible allyloxy substituent would contribute conformational variability to the crystal structure, potentially leading to multiple conformers within the crystal lattice or contributing to crystallographic disorder. The balance between maximizing favorable intermolecular interactions and minimizing steric clashes would determine the preferred molecular conformation in the solid state.

Crystal packing analysis would reveal the relative orientation of molecules and the nature of intermolecular interactions that stabilize the crystal structure. The presence of both electron-rich and electron-poor regions within the molecule could lead to favorable electrostatic interactions between neighboring molecules, contributing to crystal stability and influencing physical properties such as melting point and solubility.

Comparative Analysis with Substituted Benzene Derivatives

Comparative analysis of this compound with related substituted benzene derivatives reveals important structure-activity relationships and electronic effects. Comparison with simpler analogs such as (2,2,2-trifluoroethoxy)benzene demonstrates the additional complexity introduced by the allyloxy substituent. The single trifluoroethoxy substituent in the simpler analog creates a different electronic environment and reactivity profile compared to the disubstituted compound.

The electronic effects of the dual substitution pattern can be understood by comparing with other disubstituted benzene derivatives. Compounds such as 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene provide insight into how different electron-donating groups interact with the trifluoroethoxy substituent. The allyloxy group in the target compound provides both electron-donating properties through resonance and additional reactive functionality through the alkene moiety, distinguishing it from simple alkoxy substituents.

Examination of the substitution pattern reveals the influence of ortho positioning on molecular properties. The 1,2-disubstituted arrangement creates potential for intramolecular interactions and influences the overall molecular shape compared to meta or para substitution patterns. This positioning affects both the electronic distribution within the molecule and the accessibility of reactive sites for further chemical transformations.

Compound Molecular Formula Key Structural Features Electronic Effects
(2,2,2-Trifluoroethoxy)benzene C₈H₇F₃O Single trifluoroethoxy substituent Strong electron-withdrawing
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene C₉H₉F₃O₂ Methoxy and trifluoroethoxy groups Mixed electron-donating/withdrawing
1-Allyloxy-2-(2,2,2-trifluoroethoxy)benzene C₁₁H₁₁F₃O₂ Allyloxy and trifluoroethoxy groups Mixed effects with reactive alkene
1,4-Bis(2,2,2-trifluoroethoxy)benzene C₁₀H₈F₆O₂ Two trifluoroethoxy groups para Strong symmetric electron-withdrawing

The comparison with bis-trifluoroethoxy derivatives such as 1,4-bis(2,2,2-trifluoroethoxy)benzene illustrates the effects of symmetric versus asymmetric substitution. The symmetric para-disubstituted compound exhibits uniform electron-withdrawing effects across the aromatic ring, while the asymmetric ortho-disubstituted target compound creates a more complex electronic environment with potential for regioselective reactions.

Analysis of binding interactions and surface chemistry reveals that trifluoroethoxy groups can exhibit different behavior compared to simple alkoxy groups when interacting with metal surfaces or in catalytic systems. Studies on alkoxide adsorption on gold surfaces demonstrate that trifluoroethoxy groups bind differently than allyloxy groups, with the fluorinated substituent showing weaker binding than anticipated based on gas-phase acidities. This suggests that the combined presence of both substituents in the target compound could lead to unique surface interaction properties and potential applications in surface chemistry or catalysis.

The reactivity patterns of the compound are influenced by the electronic effects of both substituents. The electron-withdrawing trifluoroethoxy group activates the aromatic ring toward nucleophilic aromatic substitution reactions, while the allyloxy group provides a site for electrophilic addition reactions across the alkene bond. This dual reactivity makes the compound a versatile synthetic intermediate for accessing more complex molecular architectures.

Properties

IUPAC Name

1-prop-2-enoxy-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-7-15-9-5-3-4-6-10(9)16-8-11(12,13)14/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNNQVMKADCOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2,2,2-Trifluoroethoxy)phenol Intermediate

The 2-(2,2,2-trifluoroethoxy)phenol moiety is a crucial intermediate in the synthesis. A robust industrially relevant method involves the nucleophilic aromatic substitution (SNAr) of o-nitrochlorobenzene with 2,2,2-trifluoroethanol under alkaline conditions, catalyzed by phase-transfer catalysts. This method avoids expensive reagents and harsh conditions, offering high yield and scalability.

Key Reaction Conditions:

Parameter Details
Starting material o-Nitrochlorobenzene
Nucleophile 2,2,2-Trifluoroethanol
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride)
Base Sodium hydroxide (NaOH), potassium hydroxide (KOH), or others
Temperature 0–100 °C (typically ~60–70 °C)
Reaction time ~6 hours
Yield Up to 88.4% (isolated solid intermediate)

Process Summary:

  • The reaction proceeds via etherification of the aromatic halide with 2,2,2-trifluoroethanol under alkaline conditions.
  • Phase-transfer catalysts facilitate the transfer of hydroxide ions into the organic phase, enhancing reaction efficiency.
  • The product, 2-(2,2,2-trifluoroethoxy)nitrobenzene, is reduced to 2-(2,2,2-trifluoroethoxy)aniline.
  • Diazotization and subsequent hydrolysis yield 2-(2,2,2-trifluoroethoxy)phenol.

This method is advantageous for industrial production due to the use of inexpensive starting materials, mild conditions, and avoidance of costly reagents like 2,2,2-trifluoro iodoethane or boron tribromide.

Allylation of 2-(2,2,2-Trifluoroethoxy)phenol to Form 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene

The allyloxy group is introduced by alkylation of the phenolic hydroxyl group using allyl halides (commonly allyl bromide) in the presence of a base.

Typical Reaction Conditions:

Parameter Details
Substrate 2-(2,2,2-Trifluoroethoxy)phenol
Alkylating agent Allyl bromide
Base Potassium carbonate (K2CO3)
Solvent Acetone (aprotic polar solvent)
Temperature Room temperature to reflux
Reaction time Several hours (varies by scale and conditions)
Yield 53–85% depending on substituents and conditions

Mechanistic Insights:

  • The base deprotonates the phenol to form the phenoxide ion, which is more nucleophilic.
  • The phenoxide undergoes SN2 substitution with allyl bromide to form the allyloxy ether.
  • Aprotic polar solvents like acetone favor SN2 reactions by stabilizing ions without solvating nucleophiles excessively.

This method is straightforward, efficient, and compatible with the trifluoroethoxy substituent.

Alternative and Computationally Supported Methods

Recent research has explored related etherification reactions involving trifluoroethoxy groups, including the formation of cyclopropanone trifluoroethoxy hemiacetals via the addition of trifluoroethanol to reactive intermediates. Computational studies indicate that intramolecular hydrogen bonding and thermodynamic factors influence the stability and yield of trifluoroethoxy-containing products, which may be relevant for optimizing reaction conditions.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 Etherification (SNAr) o-Nitrochlorobenzene + 2,2,2-trifluoroethanol NaOH, phase-transfer catalyst, 60–70 °C, 6 h 2-(2,2,2-Trifluoroethoxy)nitrobenzene ~88 Industrially scalable, avoids expensive reagents
2 Reduction 2-(2,2,2-Trifluoroethoxy)nitrobenzene Hydrogenation (catalytic) 2-(2,2,2-Trifluoroethoxy)aniline High Direct hydrogenation without purification
3 Diazotization & Hydrolysis 2-(2,2,2-Trifluoroethoxy)aniline Acid, NaNO2, water 2-(2,2,2-Trifluoroethoxy)phenol High Efficient conversion to phenol
4 Alkylation (SN2) 2-(2,2,2-Trifluoroethoxy)phenol + allyl bromide K2CO3, acetone, RT to reflux 1-Allyloxy-2-(2,2,2-trifluoroethoxy)benzene 53–85 Simple, good yields, solvent choice critical

Research Findings and Practical Considerations

  • The phase-transfer catalyzed etherification step is key for high yield and industrial feasibility, avoiding costly reagents and harsh conditions.
  • The allylation step benefits from aprotic polar solvents and mild bases to maximize yield and minimize side reactions.
  • Computational studies suggest that trifluoroethoxy groups can stabilize intermediates via hydrogen bonding, influencing reaction pathways and product stability.
  • Alternative synthetic routes involving multi-step oxidation and acid chloride intermediates exist but may be less selective or require more complex handling.
  • Avoiding copper-mediated diazotization and employing in situ generation of diazonium salts improves yield and process safety.

Chemical Reactions Analysis

Types of Reactions: 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction of the benzene ring or the allyloxy group can lead to different derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, amines.

Scientific Research Applications

1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes. The allyloxy group may participate in covalent bonding with target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Physical State NMR Data (19F/1H) Stability Reference
This compound Likely oil N/A Moderate (allyl) -
1,4-Bis(2,2,2-trifluoroethoxy)benzene White solid δ -74.0 ppm (19F, t, J=8.2 Hz); δ 6.91 ppm (1H, s, Ar-H) () High
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene Crystalline solid δ -74.0 ppm (19F); δ 8.2 ppm (1H, nitro-Ar-H) () Moderate (nitro)
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene Oil δ 4.31 ppm (1H, q, OCH₂Br); δ -62.3 ppm (CF₃) () Sensitive to hydrolysis

Key Observations:

  • Fluorine Environment: Trifluoroethoxy groups exhibit characteristic 19F NMR shifts near δ -74 ppm (triplet, J=8–9 Hz) .
  • Allyloxy Reactivity: Allyl ethers (e.g., ) are prone to oxidation or polymerization, requiring inert storage conditions.
  • Thermal Stability: Bis(trifluoroethoxy)benzenes () are stable solids, whereas bromoethoxy derivatives () are sensitive to heat and moisture.

Biological Activity

1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene is an organic compound notable for its unique molecular structure, which includes an allyloxy group and a trifluoroethoxy group attached to a benzene ring. This combination of functional groups is believed to impart distinctive chemical properties that may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3O2C_{11}H_{12}F_3O_2. The presence of fluorinated groups typically enhances metabolic stability and bioactivity, making such compounds valuable in medicinal chemistry and materials science. The structural configuration can be visualized as follows:

Benzene RingAllyloxy GroupTrifluoroethoxy Group\text{Benzene Ring}-\text{Allyloxy Group}-\text{Trifluoroethoxy Group}

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been shown to exhibit interesting pharmacological properties. Research indicates that fluorinated compounds often demonstrate enhanced binding affinity and selectivity towards biological targets, which could lead to potential therapeutic applications.

Potential Applications

  • Anticancer Therapies : Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in cancer pathways.
  • Antimicrobial Agents : The unique chemical properties may allow for effective interactions with microbial targets, providing a basis for developing new antimicrobial agents.
  • Drug Development : The compound's structural features could enhance the metabolic stability and bioavailability of drug candidates.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is helpful to compare it with structurally similar compounds known for their biological effects.

Compound NameStructural FeaturesKnown Biological Activity
Compound AAllyloxy + Fluorinated EthoxyAnticancer properties
Compound BAlkoxy + TrifluoromethylAntimicrobial activity
Compound CPhenolic + Fluorinated GroupsEnzyme inhibition

The mechanism of action for compounds like this compound typically involves interactions with various biological targets:

  • Enzyme Inhibition : The fluorinated groups can enhance interaction with enzyme active sites.
  • Receptor Binding : The compound may exhibit affinity towards specific receptors, modulating their activity.

These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of disease processes.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential:

  • Fluorinated Compounds in Drug Discovery : Research indicates that fluorinated compounds often show improved pharmacokinetic profiles due to their metabolic stability .
  • Anticancer Potential : Studies on structurally similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of related compounds suggest potential effectiveness against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene, and what are their key experimental considerations?

The compound can be synthesized via Heck coupling or Wittig reactions . For example:

  • Heck reaction : Reacting 1-allyloxy-2-bromo-benzene derivatives with trifluoroethyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in DMF at 80–100°C yields the target compound with moderate to good purity (56–75% yield) .
  • Wittig reaction : Using methyltriphenylphosphonium bromide (MTPPB) and t-BuOK in anhydrous THF, followed by reaction with 2-allyloxybenzophenone derivatives, provides the product after purification via preparative liquid chromatography (PLC) .

Key considerations : Optimize catalyst loading, reaction temperature, and solvent polarity to minimize side reactions (e.g., allyl group isomerization).

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of allyloxy (δ 4.5–5.5 ppm for allylic protons) and trifluoroethoxy (δ 4.2–4.4 ppm for -OCH₂CF₃) groups .
  • Mass spectrometry (GC-MS or LC-MS) : Molecular ion peaks and fragmentation patterns verify the molecular formula (e.g., m/z = 260.2 for C₁₁H₁₁F₃O₂) .
  • Elemental analysis : Validate %C, %H, and %F within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

Diastereomers (e.g., from allyl group isomerization) may show overlapping peaks in ¹H NMR. Solutions include:

  • HPLC purification : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Variable-temperature NMR : Cool samples to –40°C to slow rotational dynamics and resolve splitting patterns .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis .

Q. What strategies optimize nitration of this compound derivatives for pharmaceutical intermediates?

Nitration is critical for introducing functional groups. Key steps:

  • Nitrating agent : Use HNO₃ in trifluoroacetic acid (TFA) at 95–98°C to achieve regioselective nitration at the para position (yield: 70–85%) .
  • Competing pathways : Monitor for over-nitration or ring deactivation by the electron-withdrawing trifluoroethoxy group. Adjust stoichiometry (≤1.1 eq HNO₃) .

Q. Example conditions :

Reaction ComponentParameter
SolventTrifluoroacetic acid
Temperature95–98°C
Nitrating Agent1.0 eq HNO₃
Yield70–85%

Q. How does the trifluoroethoxy group influence biological activity in SAR studies?

The -OCH₂CF₃ group enhances:

  • Metabolic stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Receptor binding : Steric and electronic effects modulate interactions with hydrophobic pockets in target proteins (e.g., kinase inhibitors) .

Q. Experimental validation :

  • In vitro assays : Compare IC₅₀ values of trifluoroethoxy analogs vs. methoxy or ethoxy derivatives in enzyme inhibition assays .
  • Molecular docking : Simulate binding poses to identify key van der Waals interactions with the CF₃ group .

Q. How are reaction contradictions addressed when scaling up allyloxy-trifluoroethoxy benzene synthesis?

Common scalability issues and solutions:

  • Low yield in Heck reactions : Switch from homogeneous (Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
  • Purification challenges : Replace column chromatography with distillation (for volatile byproducts) or crystallization (using hexane/ethyl acetate mixtures) .
  • Exothermic side reactions : Use controlled addition of reagents (e.g., dropwise addition of trifluoroethyl iodide) and in-line FTIR monitoring .

Methodological Guidelines

  • Data interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .
  • Safety protocols : Use gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) and PPE for handling fluorinated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene
Reactant of Route 2
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1-Allyloxy-2-(2,2,2-trifluoroethoxy)-benzene

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